
Sorafenib-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sorafenib-d4 is a deuterated form of Sorafenib, a kinase inhibitor used primarily in the treatment of various cancers, including hepatocellular carcinoma, renal cell carcinoma, and thyroid carcinoma . The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Sorafenib, as the deuterium atoms can provide more stable and traceable isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sorafenib-d4 involves the incorporation of deuterium atoms into the Sorafenib molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in Sorafenib are replaced with deuterium using deuterated solvents and catalysts . The reaction conditions typically involve elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and deuterated reagents to ensure high yield and purity. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to confirm the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions: Sorafenib-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Halogen atoms in this compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Sorafenib-d4 is extensively used in scientific research, particularly in the fields of:
Chemistry: To study the reaction mechanisms and pathways of Sorafenib.
Biology: To investigate the metabolic fate and biotransformation of Sorafenib in biological systems.
Medicine: To understand the pharmacokinetics and pharmacodynamics of Sorafenib, aiding in the development of more effective cancer therapies.
Industry: Used in the development of new drug formulations and delivery systems to enhance the efficacy and reduce the side effects of Sorafenib
Mechanism of Action
Sorafenib-d4, like Sorafenib, inhibits multiple protein kinases involved in tumor cell proliferation and angiogenesis. It targets the Raf-MEK-ERK signaling pathway and receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR . By inhibiting these pathways, this compound effectively reduces tumor growth and metastasis. The deuterium atoms in this compound provide stability, allowing for more precise studies of these mechanisms .
Comparison with Similar Compounds
Regorafenib: Another multikinase inhibitor with a similar structure and mechanism of action.
Sunitinib: A kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.
Pazopanib: A kinase inhibitor targeting VEGFR and PDGFR, used in the treatment of renal cell carcinoma and soft tissue sarcoma.
Uniqueness of Sorafenib-d4: this compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and traceability in metabolic studies. This makes it a valuable tool in pharmacokinetic research, allowing for more accurate tracking of drug metabolism and distribution compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C21H16ClF3N4O3 |
|---|---|
Molecular Weight |
468.8 g/mol |
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-2,3,5,6-tetradeuteriophenoxy]-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C21H16ClF3N4O3/c1-26-19(30)18-11-15(8-9-27-18)32-14-5-2-12(3-6-14)28-20(31)29-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)/i2D,3D,5D,6D |
InChI Key |
MLDQJTXFUGDVEO-KDWOUJHVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)[2H])[2H])OC3=CC(=NC=C3)C(=O)NC)[2H] |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




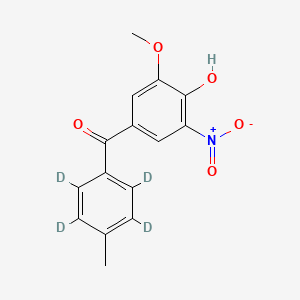
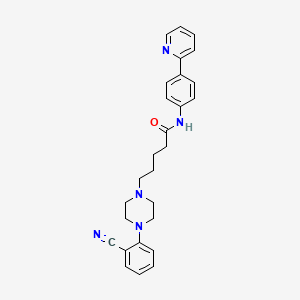
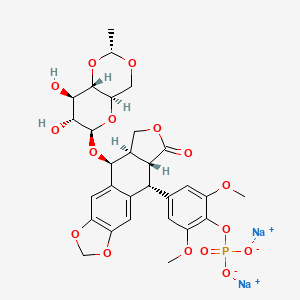
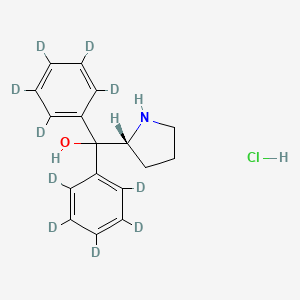

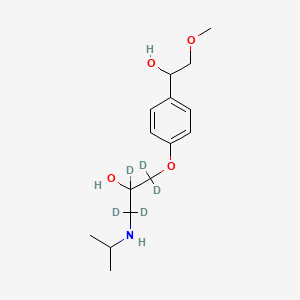
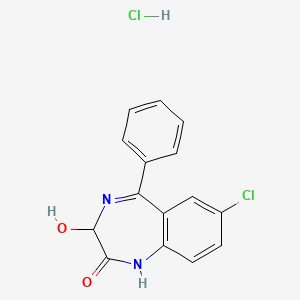

![4-[(R)-(tert-butylamino)-hydroxymethyl]-3-chlorophenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12424588.png)



